S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate
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Overview
Description
S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate is an organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of both sulfur and phosphorus atoms, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate typically involves the reaction of methylphosphonothioic dichloride with 2-(ethylsulfanyl)ethanol and pentanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or phosphines.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or phosphines.
Substitution: Various substituted phosphonothioates.
Scientific Research Applications
S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, particularly its interaction with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate involves its interaction with enzymes, particularly those containing active sites with nucleophilic residues. The compound can inhibit enzyme activity by forming covalent bonds with these residues, thereby blocking the enzyme’s function. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit acetylcholinesterase, an enzyme critical for nerve function.
Comparison with Similar Compounds
Similar Compounds
- O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate
- O-Butyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate
Uniqueness
S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate is unique due to its specific combination of ethylsulfanyl and pentyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
21085-45-0 |
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Molecular Formula |
C10H23O2PS2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-[2-ethylsulfanylethylsulfanyl(methyl)phosphoryl]oxypentane |
InChI |
InChI=1S/C10H23O2PS2/c1-4-6-7-8-12-13(3,11)15-10-9-14-5-2/h4-10H2,1-3H3 |
InChI Key |
BJPZUURTWKXCEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOP(=O)(C)SCCSCC |
Origin of Product |
United States |
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